Bienvenue dans la boutique en ligne BenchChem!

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Kinase inhibition Structure-activity relationship Hinge-binding pharmacophore

This scaffold features a precise N-aryl linkage geometry—pyrazole N1 directly attached to pyridazine C3—leaving the 5-amine free for hinge-region hydrogen bonding, a critical pharmacophore for ATP-competitive kinase inhibitor design. Unlike methylated or carbaldehyde analogs that abolish H-bond donor capacity, this regioisomer retains full hinge-engagement potential. With TPSA 69.6 Ų and XLogP3 0.2, it provides an optimal polarity-lipophilicity balance for focused library synthesis and in silico docking. The single primary amine handle supports robust amidation, reductive amination, and sulfonylation. Procured at >95% purity ensures batch-to-batch consistency for reliable SAR interpretation.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1247195-81-8
Cat. No. B1428020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine
CAS1247195-81-8
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2C(=CC=N2)N
InChIInChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3
InChIKeyWNWOBXDGYYGREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1247195-81-8): A Pyridazinyl-Pyrazolamine Scaffold for Kinase-Targeted Medicinal Chemistry


1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1247195-81-8) is a heterocyclic small molecule featuring a 5-aminopyrazole core directly N-linked to a 6-methylpyridazine ring [1]. With a molecular formula of C8H9N5, a molecular weight of 175.19 g/mol, and a topological polar surface area (TPSA) of approximately 69.6 Ų, this compound serves as a versatile building block in medicinal chemistry, particularly as a hinge-binding scaffold for kinase inhibitor design [2]. Its primary amino group at the pyrazole 5-position provides a reactive handle for further functionalization, while the pyridazinyl-pyrazole framework offers a defined spatial orientation of hydrogen bond donor and acceptor motifs suitable for ATP-binding site engagement [3].

Why 1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazole or Pyridazine Analogs in SAR-Driven Programs


In structure-activity relationship (SAR) campaigns targeting the ATP-binding pocket of kinases, the precise regiochemistry and substitution pattern of the hinge-binding scaffold are critical determinants of potency and selectivity [1]. 1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine presents a specific N-aryl linkage geometry where the pyrazole 1-position is directly attached to the pyridazine 3-position, with the free 5-amino group available for critical hinge hydrogen bonding. Substituting this core with regioisomeric analogs—such as 1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1934665-26-5), where methylation blocks the amine hydrogen donor capacity [2]—or with analogs bearing alternative functional groups—such as the 4-carbaldehyde derivative (CAS 1248054-81-0) —fundamentally alters the hydrogen bonding pharmacophore and vector geometry, rendering SAR data non-transferable and potentially abolishing target engagement.

1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Molecular Recognition Geometry: Free 5-Amine vs. N-Methylated Analog Hydrogen Bond Capacity

The target compound (CAS 1247195-81-8) possesses a free primary amine at the pyrazole 5-position, which provides a hydrogen bond donor (HBD) capable of engaging the kinase hinge region. In contrast, the closely related analog 1-methyl-3-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine (CAS 1934665-26-5) features N-methylation at the pyrazole 1-position, leaving a 5-amine that is now a secondary amine but with altered electronics and sterics [1]. Critically, the target compound's free 5-amino group is unsubstituted and thus retains the capacity for dual hydrogen bonding interactions, whereas methylation modifies both the HBD count and the optimal vector for hinge binding, a key determinant of kinase inhibitor potency and selectivity [2].

Kinase inhibition Structure-activity relationship Hinge-binding pharmacophore

Lipophilicity and Permeability Profile: LogP and TPSA Comparison with Carbaldehyde Analog

The target compound exhibits an XLogP3 value of 0.2, indicative of balanced hydrophilic-lipophilic character suitable for both aqueous solubility and passive membrane diffusion [1]. In contrast, the 4-carbaldehyde analog (CAS 1248054-81-0) bears a polar formyl group at the pyrazole 4-position, which would increase polarity and TPSA while reducing logP. The target compound's topological polar surface area (TPSA) is 69.6 Ų, well below the commonly cited threshold of 140 Ų for oral bioavailability, and its computed logD at pH 7.4 is -0.15, reflecting its moderate hydrophilicity [2]. These parameters differ markedly from the carbaldehyde derivative, which would exhibit higher TPSA and lower logP, altering both permeability and metabolic stability profiles .

Drug-likeness Membrane permeability Physicochemical properties

Synthetic Versatility: 5-Amine as a Derivatization Handle vs. Hydroxyl-Containing Analogs

The primary amine at the pyrazole 5-position of the target compound enables a wide range of chemical transformations—including amide coupling, reductive amination, sulfonamide formation, and urea synthesis—that are not readily accessible with the hydroxyl-bearing analog 5-amino-1-(6-methylpyridazin-3-yl)-1H-pyrazol-3-ol (CAS 1247342-79-5) [1]. While the latter compound contains both an amine and a hydroxyl group, the hydroxyl at the pyrazole 3-position is prone to tautomerization to a carbonyl (pyrazolone form), which can introduce unwanted reactivity and complicate purification . The target compound's single, well-defined amine handle offers cleaner, higher-yielding derivatization pathways, as evidenced by its commercial availability as a versatile small molecule scaffold from multiple reputable vendors .

Medicinal chemistry Chemical biology Scaffold diversification

1-(6-Methylpyridazin-3-yl)-1H-pyrazol-5-amine: High-Value Application Scenarios Supported by Quantitative Evidence


Kinase Inhibitor Lead Discovery: Hinge-Binding Scaffold for p38α MAPK and Related Kinase Programs

The target compound's pyrazol-5-amine core serves as an effective hinge-binding motif for ATP-competitive kinase inhibitors. As established in Section 3, the free primary amine at the pyrazole 5-position provides the hydrogen bond donor capacity essential for engaging the kinase hinge region, a requirement documented in the Bristol-Myers Squibb patent EP1620108B1 for p38 kinase inhibitors [1]. This scaffold is suitable for SAR exploration targeting inflammatory and oncological indications where p38α MAPK, JAK2, or FLT3 inhibition is therapeutically relevant [2].

Focused Library Synthesis: Privileged Scaffold for Diversity-Oriented Derivatization

As detailed in Section 3, the target compound's single primary amine handle enables robust and high-yielding diversification via amidation, reductive amination, and sulfonylation chemistries [3]. This synthetic predictability makes it an ideal core for generating focused compound libraries aimed at probing kinase selectivity profiles. Procurement of this scaffold in >95% purity from established vendors (e.g., AKSci, CymitQuimica) ensures batch-to-batch consistency essential for reliable SAR interpretation .

Computational Chemistry and Structure-Based Drug Design: Modeling of Hinge-Binding Geometries

The target compound's well-defined molecular geometry—with a TPSA of 69.6 Ų and XLogP3 of 0.2—provides an optimal balance of polarity and lipophilicity for in silico docking studies and molecular dynamics simulations [4]. Its rigid pyridazinyl-pyrazole framework offers a predictable binding pose in kinase ATP pockets, facilitating structure-based optimization efforts. The compound's computed physicochemical properties support its use as a reference scaffold in virtual screening campaigns aimed at identifying novel kinase inhibitors with favorable drug-like properties [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.